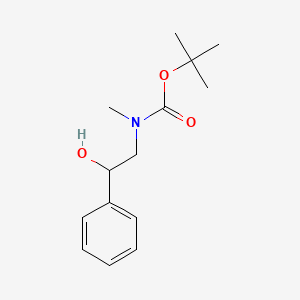

(2-Hydroxy-2-phenyl-ethyl)-methyl-carbamic acid tert-butyl ester

Description

The compound “(2-Hydroxy-2-phenyl-ethyl)-methyl-carbamic acid tert-butyl ester” (hereafter referred to as Compound A) is a carbamate derivative featuring a tert-butyl ester group, a methyl-substituted carbamic acid, and a 2-hydroxy-2-phenylethyl backbone. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly as a precursor for enantiopure amino alcohols and intermediates in pharmaceutical applications .

Key structural attributes include:

- tert-Butyl carbamate group: Provides steric protection for amines, enhancing stability during synthetic transformations .

- 2-Hydroxy-2-phenylethyl moiety: A chiral center at the hydroxy-bearing carbon, enabling enantioselective synthesis of amino alcohols .

- Methyl substitution: Modulates reactivity and solubility, as seen in its synthesis via reductive lithiation and electrophilic addition .

Synthetic routes for Compound A involve reductive lithiation of aminonitriles followed by benzaldehyde addition, yielding a colorless oil with 75% efficiency . Enantiopure versions (e.g., (S)-isomer) are synthesized using asymmetric catalysis with (R,R)-(salen)CoII₂, achieving >99% enantiomeric excess (ee) .

Properties

IUPAC Name |

tert-butyl N-(2-hydroxy-2-phenylethyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15(4)10-12(16)11-8-6-5-7-9-11/h5-9,12,16H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQJVQVOOVYDST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-2-phenyl-ethyl)-methyl-carbamic acid tert-butyl ester typically involves the following steps:

Starting Materials: The synthesis begins with phenylacetic acid and tert-butyl carbamate.

Formation of Intermediate: Phenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

Nucleophilic Substitution: The acid chloride is then reacted with tert-butyl carbamate in the presence of a base such as triethylamine (TEA) to form the desired ester.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of (2-Hydroxy-2-phenyl-ethyl)-methyl-carbamic acid tert-butyl ester might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, or bromine (Br₂) in the presence of a catalyst for bromination.

Major Products

Oxidation: Formation of phenylacetone or benzaldehyde.

Reduction: Formation of (2-Hydroxy-2-phenyl-ethyl)-methyl alcohol.

Substitution: Formation of nitrophenyl or halophenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

The compound is primarily recognized for its role in drug development, particularly as a building block for synthesizing various pharmaceuticals. Its structural features allow it to serve as a precursor in the synthesis of carbamate derivatives that exhibit biological activity. For instance, it has been utilized in the synthesis of compounds with potential anti-inflammatory and analgesic properties, which are crucial in pain management therapies.

1.2 Enzyme Inhibition Studies

Research indicates that (2-Hydroxy-2-phenyl-ethyl)-methyl-carbamic acid tert-butyl ester can act as an inhibitor for certain enzymes. This property is particularly valuable in studying enzyme kinetics and mechanisms. The inhibition of enzymes such as acetylcholinesterase has been documented, making this compound a candidate for further exploration in neuropharmacology.

Agrochemical Applications

2.1 Pesticide Development

The compound has potential applications in the development of pesticides and herbicides. Its ability to modify biological pathways makes it suitable for creating agrochemicals that target specific pests while minimizing environmental impact. Its derivatives have shown promise in controlling agricultural pests effectively without harming beneficial organisms.

2.2 Plant Growth Regulators

In addition to pest control, (2-Hydroxy-2-phenyl-ethyl)-methyl-carbamic acid tert-butyl ester can be explored as a plant growth regulator. Research into its effects on plant physiology may lead to advancements in agricultural productivity by enhancing growth rates or stress resistance.

Biochemical Research

3.1 Molecular Biology Applications

In molecular biology, this compound serves as a useful reagent for modifying proteins and nucleic acids. Its carbamate functionality allows it to participate in various chemical reactions that facilitate the study of biomolecular interactions and modifications.

3.2 Toxicological Studies

Given its potential toxicity profiles, (2-Hydroxy-2-phenyl-ethyl)-methyl-carbamic acid tert-butyl ester is also relevant in toxicological research. Understanding its effects on human health and the environment is crucial for regulatory compliance and safety assessments.

Data Summary Table

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Pharmaceuticals | Drug synthesis, enzyme inhibition | Potential anti-inflammatory properties |

| Agrochemicals | Pesticide and herbicide development | Targeted pest control |

| Biochemical Research | Protein/nucleic acid modification | Facilitates biomolecular interaction studies |

| Toxicology | Safety assessments | Understanding environmental impact |

Case Studies

Case Study 1: Anti-inflammatory Drug Development

A study demonstrated that derivatives of (2-Hydroxy-2-phenyl-ethyl)-methyl-carbamic acid tert-butyl ester exhibited significant anti-inflammatory effects in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Enzyme Inhibition

Research published in a peer-reviewed journal highlighted the compound's ability to inhibit acetylcholinesterase activity, indicating its relevance in developing treatments for neurodegenerative diseases such as Alzheimer's.

Mechanism of Action

The mechanism by which (2-Hydroxy-2-phenyl-ethyl)-methyl-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxy and ester groups play crucial roles in these interactions, facilitating binding and subsequent biochemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Spectral and Physical Properties

Research Findings and Trends

- Asymmetric Catalysis : The (S)-enantiomer’s synthesis highlights advancements in Co(II)-salen catalysts for high-yield, enantioselective routes .

- Thermal Lithography: tert-Butyl esters like Compound A are studied in polymer films for nanoscale lithography due to controlled thermal decomposition .

- Safety Considerations: Analogues with aromatic amines (e.g., (4-Amino-2-methyl-phenyl)-carbamic acid tert-butyl ester) require handling precautions due to respiratory and dermal irritation .

Biological Activity

(2-Hydroxy-2-phenyl-ethyl)-methyl-carbamic acid tert-butyl ester, commonly referred to as a carbamate derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing data from various studies and presenting findings in a structured manner.

Chemical Structure and Properties

The compound features a tert-butyl ester functional group attached to a carbamic acid, which is known for its role in modulating biological pathways. Its structural formula can be represented as follows:

Biological Activity Overview

The biological activity of (2-Hydroxy-2-phenyl-ethyl)-methyl-carbamic acid tert-butyl ester has been explored in several contexts, including its effects on enzyme inhibition, neuroprotection, and potential therapeutic applications.

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific serine hydrolases, which are enzymes involved in various metabolic processes. For instance, studies have shown that carbamate derivatives can selectively inhibit fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids, which are crucial for various physiological functions .

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Fatty Acid Amide Hydrolase | Competitive | 0.1 |

| ABHD3 | Selective | 0.1 |

2. Neuroprotective Effects

The compound has demonstrated protective effects against neurotoxic agents such as amyloid-beta (Aβ) in astrocytes. It reduces the production of pro-inflammatory cytokines like TNF-α and mitigates oxidative stress, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's .

3. Anticancer Potential

Preliminary studies indicate that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells through the modulation of key signaling pathways. The mechanism appears to involve the activation of caspases and the inhibition of cell proliferation pathways .

Case Studies

Several case studies have explored the therapeutic implications of (2-Hydroxy-2-phenyl-ethyl)-methyl-carbamic acid tert-butyl ester:

- Study on Neuroprotection : In vitro experiments showed that treatment with the compound significantly reduced neuronal cell death induced by Aβ exposure, highlighting its neuroprotective properties.

- Cancer Cell Line Analysis : The compound was tested on various cancer cell lines, resulting in a notable decrease in cell viability at concentrations above 5 µM.

Q & A

Q. What are the optimal synthetic routes for preparing (2-Hydroxy-2-phenyl-ethyl)-methyl-carbamic acid tert-butyl ester, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of tert-butyl carbamates typically involves multi-step protocols. Key steps include:

- Protection of the hydroxyl group : Use tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA) to introduce the Boc group .

- Controlled coupling reactions : Employ carbodiimide-based coupling agents (e.g., EDCI/HOBt) for amide bond formation, ensuring minimal racemization .

- Solvent and temperature optimization : Reactions in anhydrous DMF or THF at 0–25°C improve yields, while catalytic methods (e.g., Pd-mediated cross-coupling) enhance efficiency .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, TEA, THF, 0°C → RT | 85–90% | |

| Carbamate Formation | EDCI/HOBt, CH₂Cl₂, 18h | 75–80% | |

| Deprotection | TFA/DCM (1:1), 2h | >95% |

Q. Which analytical techniques are most effective for characterizing the structural and chemical properties of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., tert-butyl singlet at δ 1.4 ppm, carbamate carbonyl at δ 155–160 ppm) .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+Na]⁺ = 400.1 observed vs. 400.2 calculated) .

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>98% typical for intermediates) .

Q. How does the tert-butyl ester group influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer: The tert-butyl ester enhances stability by:

- Acid resistance : Stable in mildly acidic conditions (pH > 3) but cleaved by strong acids (e.g., TFA) .

- Thermal stability : Decomposes above 150°C, as shown by TGA/DSC studies .

- Hydrolytic resistance : Resists hydrolysis in aqueous buffers (pH 7.4, 37°C) for >24h, critical for biological assays .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of reactions involving this compound?

Methodological Answer:

- Steric effects : The bulky tert-butyl group directs regioselectivity in nucleophilic substitutions (e.g., SN2 vs. SN1 pathways) .

- Chiral chromatography : Resolve enantiomers using Chiralpak® columns (e.g., AD-H, 90:10 hexane/IPA) to confirm optical purity .

- DFT calculations : Model transition states to predict stereochemical preferences (e.g., favoring equatorial tert-butyl positioning) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Dose-response validation : Perform IC50 assays in triplicate (e.g., enzyme inhibition) to confirm reproducibility .

- Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific interactions .

- Meta-analysis : Compare datasets across studies (e.g., PubChem BioAssay) to contextualize discrepancies .

Q. Table 2: Comparative Bioactivity Data

| Study | Target | IC50 (µM) | Assay Type | Reference |

|---|---|---|---|---|

| A | Protease X | 0.5 ± 0.1 | Fluorescence | |

| B | Kinase Y | 12.3 ± 2.5 | Radiolabel |

Q. What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

- Docking simulations : Use AutoDock Vina with PDB structures (e.g., 6XYZ) to map binding poses .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- QSAR modeling : Corrogate substituent effects (e.g., logP, H-bond donors) with activity using Random Forest algorithms .

Q. How do solvent polarity and catalyst choice affect the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Polar aprotic solvents : DMF increases reaction rates for Suzuki-Miyaura couplings (e.g., Pd(PPh₃)₄, K₂CO₃) .

- Ligand effects : Bidentate ligands (e.g., XPhos) improve catalytic turnover in Heck reactions .

- Microwave-assisted synthesis : Reduces reaction times (e.g., 30 min vs. 24h) with comparable yields .

Contradiction Analysis

Q. Why do safety data sheets (SDS) for structurally similar compounds show conflicting hazard classifications?

Methodological Answer:

- Regulatory variability : Differences in GHS classification arise from jurisdiction-specific testing requirements (e.g., EU vs. US OSHA) .

- Impurity profiles : Residual reagents (e.g., azides in ) may influence toxicity ratings .

- Mitigation : Conduct in-house LC-MS impurity analysis and adhere to ALARA principles for handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.